Trifluperidol

Description

A butyrophenone with general properties similar to those of HALOPERIDOL. It is used in the treatment of PSYCHOSES including MANIA and SCHIZOPHRENIA. (From Martindale, The Extra Pharmacopoeia, 30th ed, p621)

Structure

3D Structure

Properties

IUPAC Name |

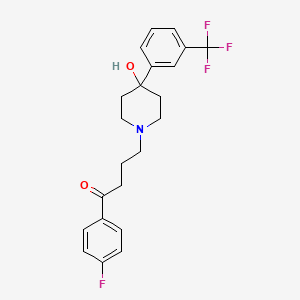

1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F4NO2/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26/h1,3-4,6-9,15,29H,2,5,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMXUUPHFNMNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023703 | |

| Record name | Trifluperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749-13-3 | |

| Record name | Trifluperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluperidol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifluperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8869Q7R8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Trifluperidol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluperidol is a potent typical antipsychotic of the butyrophenone class, first synthesized by Janssen Pharmaceutica in 1959.[1][2] It exerts its therapeutic effects primarily through dopamine D2 receptor antagonism.[3] This technical guide provides a detailed overview of the core chemical synthesis pathway for this compound, including experimental protocols for each key step and a summary of relevant chemical data. The synthesis is a multi-step process involving the formation of a key piperidinol intermediate followed by alkylation to yield the final active pharmaceutical ingredient.

Chemical Synthesis Pathway

The most common and well-established synthetic route to this compound proceeds through a three-step sequence:

-

Grignard Reaction: Formation of the tertiary alcohol intermediate, 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol, through the reaction of 1-benzyl-4-piperidone with a Grignard reagent derived from 3-bromobenzotrifluoride.

-

Debenzylation: Removal of the N-benzyl protecting group via catalytic hydrogenation to yield 4-[3-(trifluoromethyl)phenyl]-4-piperidinol.

-

Alkylation: N-alkylation of the piperidinol intermediate with 4-chloro-4'-fluorobutyrophenone to produce this compound.

This synthetic pathway is illustrated in the diagram below.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for each key step in the synthesis of this compound. These protocols are based on established chemical principles and procedures reported in the scientific literature for similar transformations.

Step 1: Synthesis of 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol (Grignard Reaction)

This initial step involves the formation of a tertiary alcohol through a Grignard reaction.

Reaction Scheme: 1-Benzyl-4-piperidone + 3-(Trifluoromethyl)phenylmagnesium bromide → 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol

Materials:

-

1-Benzyl-4-piperidone

-

3-Bromobenzotrifluoride

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.

-

A solution of 3-bromobenzotrifluoride in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. The reaction is maintained under a nitrogen atmosphere.

-

Once the Grignard reagent formation is complete, a solution of 1-benzyl-4-piperidone in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol.

Step 2: Synthesis of 4-[3-(trifluoromethyl)phenyl]-4-piperidinol (Debenzylation)

The N-benzyl protecting group is removed in this step to yield the key piperidinol intermediate.

Reaction Scheme: 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol + H₂ → 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol + Toluene

Materials:

-

1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

Procedure:

-

1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol is dissolved in methanol or ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is connected to a hydrogen source and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room temperature.

-

The reaction progress is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 4-[3-(trifluoromethyl)phenyl]-4-piperidinol. The crude product may be used directly in the next step or purified further if necessary.

Step 3: Synthesis of this compound (Alkylation)

The final step involves the N-alkylation of the piperidinol intermediate to yield this compound.

Reaction Scheme: 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol + 4-Chloro-4'-fluorobutyrophenone → this compound

Materials:

-

4-[3-(Trifluoromethyl)phenyl]-4-piperidinol

-

4-Chloro-4'-fluorobutyrophenone

-

Potassium carbonate (or another suitable base)

-

Potassium iodide (catalytic amount)

-

Toluene or a similar high-boiling solvent

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-[3-(trifluoromethyl)phenyl]-4-piperidinol, 4-chloro-4'-fluorobutyrophenone, potassium carbonate, and a catalytic amount of potassium iodide is suspended in toluene.

-

The reaction mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude this compound is purified by recrystallization from a suitable solvent system (e.g., isopropanol) to yield the final product.

Data Presentation

The following tables summarize the key chemical data for the reactants, intermediates, and the final product, this compound.

Table 1: Reactants and Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Benzyl-4-piperidone | 3612-20-2 | C₁₂H₁₅NO | 189.25 |

| 3-Bromobenzotrifluoride | 401-78-5 | C₇H₄BrF₃ | 225.01 |

| 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol | 12718203 (CID) | C₁₉H₂₀F₃NO | 335.36 |

| 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol | 2249-28-7 | C₁₂H₁₄F₃NO | 245.24 |

| 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | C₁₀H₁₀ClFO | 200.64 |

Table 2: Final Product - this compound

| Property | Value |

| IUPAC Name | 1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one |

| CAS Number | 749-13-3 |

| Molecular Formula | C₂₂H₂₃F₄NO₂ |

| Molecular Weight | 409.42 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 93-95 °C |

Experimental Workflows and Logical Relationships

The logical flow of the synthesis can be visualized as a series of transformations, where the product of one step serves as the reactant for the next.

Figure 2: Detailed experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a well-documented process that relies on fundamental organic reactions. This guide provides a comprehensive overview of the synthetic pathway and detailed experimental protocols that can serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The successful execution of this synthesis requires careful attention to anhydrous conditions in the Grignard step and efficient purification of the final product to ensure high purity suitable for pharmaceutical applications.

References

Pharmacological profile of Trifluperidol as a typical antipsychotic

An In-depth Examination of a Potent Butyrophenone Antipsychotic

Abstract

Trifluperidol is a first-generation, or "typical," antipsychotic agent belonging to the butyrophenone class of drugs. Discovered in 1959, it is recognized for its high potency in the management of psychosis, particularly in schizophrenia and manic states. Its therapeutic action is primarily attributed to its potent antagonism of dopamine D2 receptors within the central nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding affinities, downstream signaling effects, and its characterization in key preclinical behavioral models. Methodologies for pivotal in vitro and in vivo experiments are described to provide a complete framework for researchers and drug development professionals.

Introduction

This compound is a neuroleptic agent with a pharmacological profile characteristic of high-potency typical antipsychotics.[1] Chemically, it is a butyrophenone derivative, sharing structural and functional similarities with haloperidol, though it is noted to be considerably more potent by weight.[1] Its primary clinical application is in the treatment of severe psychotic disorders, where it acts to mitigate positive symptoms such as hallucinations and delusions.[1] The therapeutic efficacy of this compound, like other typical antipsychotics, is intrinsically linked to its interaction with central dopamine systems, a mechanism that also underlies its propensity to induce extrapyramidal side effects (EPS).

Mechanism of Action & Signaling Pathways

The principal mechanism of action of this compound is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and other dopaminergic pathways in the brain. Overactivity in the mesolimbic pathway is strongly implicated in the positive symptoms of schizophrenia. By competitively inhibiting D2 receptors, this compound attenuates the excessive dopaminergic neurotransmission associated with psychosis.

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gi/o family of inhibitory G-proteins. Upon activation by dopamine, the Giα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP). As an antagonist, this compound binds to the D2 receptor without activating it, thereby preventing dopamine-mediated inhibition of adenylyl cyclase and maintaining baseline or increased levels of cAMP.

Caption: Dopamine D2 receptor signaling cascade and its blockade by this compound.

Receptor Binding Profile

The therapeutic efficacy and side-effect profile of this compound are determined by its binding affinity (Ki) for a wide array of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This compound demonstrates very high affinity for the dopamine D2 receptor, consistent with its classification as a potent typical antipsychotic. Its affinities for other receptors, such as serotonergic, adrenergic, histaminergic, and muscarinic receptors, can predict its potential for various side effects including sedation, hypotension, and anticholinergic effects.

| Receptor Subtype | This compound Ki (nM) [human] | Reference |

| Dopamine | ||

| D1 | 24 | PDSP |

| D2 | 0.25 | PDSP |

| D3 | 0.58 | PDSP |

| D4 | 1.1 | PDSP |

| D5 | 11 | PDSP |

| Serotonin | ||

| 5-HT1A | 14 | PDSP |

| 5-HT1B | 110 | PDSP |

| 5-HT1D | 130 | PDSP |

| 5-HT2A | 3.6 | PDSP |

| 5-HT2C | 12 | PDSP |

| 5-HT3 | >10,000 | PDSP |

| 5-HT6 | 120 | PDSP |

| 5-HT7 | 25 | PDSP |

| Adrenergic | ||

| Alpha-1A | 2.2 | PDSP |

| Alpha-1B | 1.8 | PDSP |

| Alpha-1D | 2.1 | PDSP |

| Alpha-2A | 20 | PDSP |

| Alpha-2B | 18 | PDSP |

| Alpha-2C | 15 | PDSP |

| Histamine | ||

| H1 | 3.3 | PDSP |

| Muscarinic | ||

| M1 | 2000 | PDSP |

| M2 | 1900 | PDSP |

| M3 | 980 | PDSP |

| M4 | 1400 | PDSP |

| M5 | 1100 | PDSP |

| Other | ||

| Sigma-1 | 3.3 | [2] |

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database unless otherwise noted. The PDSP is a public resource funded by the NIMH.

Preclinical In Vivo Pharmacology

The antipsychotic potential and extrapyramidal side-effect liability of this compound are assessed in rodent behavioral models. Key assays include the inhibition of dopamine agonist-induced stereotypy and the induction of catalepsy.

4.1 Apomorphine-Induced Stereotypy

4.2 Catalepsy Induction

This model is predictive of a compound's potential to cause extrapyramidal side effects (EPS), particularly parkinsonism. Catalepsy is a state of motor immobility and failure to correct an externally imposed posture. It is a robust measure of dopamine D2 receptor blockade in the nigrostriatal pathway. Typical antipsychotics like this compound are known to induce dose-dependent catalepsy. Quantitative data (ED50) for this compound in this model are not consistently reported in publicly accessible literature, but for comparison, haloperidol induces catalepsy in rats with an ED50 in the range of 0.23-0.42 mg/kg.[3]

Key Experimental Methodologies

Detailed and standardized protocols are crucial for the accurate pharmacological characterization of compounds like this compound.

5.1 In Vitro: Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Caption: General workflow for a radioligand binding assay.

-

Objective: To determine the affinity (Ki) of this compound for the Dopamine D2 receptor.

-

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

-

Non-specific Binding Control: (+)-Butaclamol (1-10 µM).

-

Test Compound: this compound, prepared in a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Detection: Liquid scintillation counter.

-

-

Protocol:

-

Preparation: Thaw and homogenize the receptor-containing cell membranes in ice-cold assay buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding wells, no competing compound is added. For non-specific binding wells, a high concentration of (+)-butaclamol is added to saturate the receptors.

-

Equilibration: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone) using non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

5.2 In Vivo: Catalepsy Bar Test in Rats

This assay measures the propensity of a drug to induce motor rigidity, a proxy for EPS liability.

-

Objective: To assess the cataleptogenic potential of this compound.

-

Apparatus: A horizontal metal or wooden bar (approx. 1 cm in diameter) elevated approximately 9-10 cm above a flat surface.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Protocol:

-

Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Testing: At specified time points after injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws gently onto the horizontal bar. The hind paws remain on the surface.

-

Measurement: Start a stopwatch immediately. Measure the descent latency, which is the time the rat remains in this imposed posture. The test is concluded if the animal removes both paws from the bar or when a pre-determined cut-off time is reached (e.g., 180-300 seconds).

-

Scoring: The latency to descend is recorded. A longer latency indicates a greater cataleptic effect.

-

Data Analysis: Compare the mean descent latencies between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA). An ED50 (the dose required to produce a defined cataleptic response in 50% of the animals) can be calculated from a dose-response curve.

-

5.3 In Vivo: Apomorphine-Induced Stereotypy in Rats

This assay is a primary screening model for predicting the antipsychotic activity of a compound.

-

Objective: To determine the ability of this compound to antagonize dopamine agonist-induced stereotyped behavior.

-

Apparatus: Individual observation cages (e.g., clear Plexiglas cylinders or boxes).

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Protocol:

-

Acclimation: Place individual rats in the observation cages and allow them to acclimate for a period (e.g., 30-60 minutes).

-

Pre-treatment: Administer this compound or vehicle control (i.p. or s.c.) at various doses.

-

Dopamine Agonist Challenge: After a pre-determined pre-treatment time (e.g., 30-60 minutes), administer a challenge dose of apomorphine (e.g., 0.5-1.5 mg/kg, s.c.), which is known to reliably induce stereotypy.

-

Observation and Scoring: Immediately after the apomorphine injection, begin observing the rats for a set period (e.g., 60 minutes). Score the intensity of stereotyped behavior at regular intervals (e.g., every 5-10 minutes) using a standardized rating scale.

-

Sample Rating Scale:

-

0: Asleep or stationary, no activity.

-

1: Active, moving around the cage.

-

2: Discontinuous sniffing, periodic head movements.

-

3: Continuous sniffing of the floor or walls, may include some licking.

-

4: Continuous, intense sniffing and licking of the cage floor/walls, may include biting or gnawing.

-

5: As score 4, but with stereotypy focused on a small area of the cage for more than 1 minute.

-

6: As score 5, but with licking or gnawing of the cage bars.

-

-

Data Analysis: For each animal, a total stereotypy score can be calculated by summing the scores from each time point. Compare the mean total scores between drug-treated and vehicle-treated groups. Calculate the dose that produces a 50% inhibition of the apomorphine-induced stereotypy score (ID50).

-

Conclusion

This compound is a prototypical first-generation antipsychotic characterized by its high-potency antagonism of the dopamine D2 receptor. Its pharmacological profile, defined by a strong affinity for D2 receptors and weaker but significant interactions with other monoamine receptors, explains both its robust antipsychotic efficacy and its characteristic side-effect profile. The standardized in vitro and in vivo assays detailed in this guide provide the fundamental tools for characterizing the pharmacological properties of this compound and other neuroleptic agents, forming a critical component of preclinical drug evaluation and development.

References

Trifluperidol Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical properties, structure, and experimental protocols associated with trifluperidol hydrochloride. This compound is a potent typical antipsychotic belonging to the butyrophenone class, first synthesized at Janssen Pharmaceutica in 1959.[1] It is utilized in the management of severe psychiatric disorders, including schizophrenia and mania.[1][2] Its therapeutic effects are primarily attributed to its action as a dopamine receptor antagonist.[3][4][5]

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline solid. Its fundamental chemical and physical characteristics are summarized in the table below, providing a quantitative overview for easy reference.

| Property | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one;hydrochloride | [1][6] |

| Synonyms | 4′-Fluoro-4-[4-hydroxy-4-(α,α,α-trifluoro-m-tolyl)piperidino]butyrophenone hydrochloride, Triperidol, R-2498 | [7][8] |

| Molecular Formula | C₂₂H₂₃F₄NO₂・HCl | [7] |

| Molecular Weight | 445.88 g/mol | [7][8] |

| CAS Number | 2062-77-3 | [7][8] |

| Appearance | White to off-white solid | |

| Melting Point | 200.5-201.3 °C (from acetone) | [8] |

| Solubility | Soluble in water and DMSO (≥20 mg/mL); moderately soluble in ethanol. | [8] |

| Purity | ≥98% (by HPLC) | [7] |

Chemical Structure

The molecular structure of this compound comprises a butyrophenone core linked to a piperidine ring. Key features include:

-

A p-fluorobenzoylpropyl group attached to the piperidine nitrogen.

-

A 4-hydroxy-4-(m-trifluoromethylphenyl)piperidine moiety .

The presence of the trifluoromethyl group on the phenyl ring and the fluorine atom on the butyrophenone moiety are critical for its pharmacological activity.

SMILES: Cl.OC1(CCN(CCCC(=O)c2ccc(F)cc2)CC1)c3cccc(c3)C(F)(F)F

InChI: 1S/C22H23F4NO2.ClH/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26;/h1,3-4,6-9,15,29H,2,5,10-14H2;1H

Mechanism of Action and Signaling Pathway

This compound hydrochloride functions primarily as a potent antagonist of the dopamine D2 receptor.[3][4] In psychiatric conditions like schizophrenia, an overactivity of dopamine transmission in the brain's mesolimbic pathway is often observed, contributing to positive symptoms such as hallucinations and delusions.[3] By blocking these D2 receptors, this compound inhibits the excessive dopaminergic activity, thereby alleviating these symptoms.[3][4]

While its primary target is the D2 receptor, this compound may also exhibit a lesser affinity for serotonin (5-HT2) receptors, which could contribute to its overall antipsychotic profile.[3][4] However, its potent D2 blockade in other dopamine pathways, such as the nigrostriatal pathway involved in motor control, can lead to extrapyramidal side effects (e.g., tremors, rigidity).[1][3]

Caption: Dopamine D2 receptor antagonism by this compound hydrochloride.

Experimental Protocols

Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process, as described in the chemical literature.[1] The general workflow involves a Grignard reaction, followed by deprotection and subsequent alkylation.

Caption: General synthesis workflow for this compound.

Methodology:

-

Grignard Reaction: The synthesis begins with a Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride to produce 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol.[1]

-

Deprotection: The benzyl protecting group is removed from the intermediate via catalytic hydrogenation, yielding 4-[3-(trifluoromethyl)phenyl]-4-piperidinol.[1]

-

Alkylation: The final step involves the alkylation of the piperidinol intermediate with 4-Chloro-4'-fluorobutyrophenone, which introduces the butyrophenone sidechain and completes the synthesis of this compound.[1]

-

Salt Formation: The resulting this compound base is then reacted with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

Analytical Identification and Quantification

The identification and quantification of this compound hydrochloride in various matrices, such as serum or bulk drug substance, are crucial for therapeutic drug monitoring and quality control. Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a gold-standard method for this purpose due to its high sensitivity and specificity.[9][10]

Caption: Analytical workflow for this compound HCl using UHPLC-MS/MS.

Detailed Protocol Outline (UHPLC-MS/MS):

-

Sample Preparation:

-

For serum samples, a protein precipitation or liquid-liquid extraction (LLE) step is employed. A common LLE solvent is methyl tert-butyl ether.[10]

-

An isotopically labeled internal standard (e.g., this compound-d4) is added to the sample prior to extraction to ensure accurate quantification.

-

-

Chromatographic Separation:

-

System: An Ultra-High Performance Liquid Chromatography (UHPLC) system.[9][10]

-

Column: A reverse-phase C18 column is typically used for separation.[10][11]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is around 0.5 mL/min.[10]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Dynamic Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[10] This involves monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.

-

Validation: The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, matrix effects, and stability.[11] Mean recovery rates are often expected to be high (e.g., >85%), with minimal matrix effects.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H23F4NO2 | CID 5567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. This compound 2062-77-3 [sigmaaldrich.com]

- 6. This compound hydrochloride | C22H24ClF4NO2 | CID 11647992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound [drugfuture.com]

- 9. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Sensitive and High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Haloperidol in Human Plasma with Phospholipid Removal Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Serotonin Receptor Binding Affinity of Trifluperidol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the binding characteristics of Trifluperidol, a typical antipsychotic of the butyrophenone class, with a specific focus on its interaction with serotonin (5-HT) receptor subtypes. While this compound's primary mechanism of action involves potent antagonism of the dopamine D2 receptor, its affinity for various serotonin receptors contributes to its overall pharmacological profile. This document collates available quantitative binding data, outlines detailed experimental methodologies for determining such affinities, and visualizes the core signaling pathways associated with relevant serotonin receptors.

Quantitative Binding Affinity Profile of this compound

This compound's primary pharmacological action is as a high-affinity antagonist at dopamine D2 receptors. Its interaction with serotonin receptors is less potent but significant for understanding its complete mechanism and side-effect profile. The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the available binding affinity (Ki) data for this compound at key serotonin receptors, with its D2 affinity provided for context. Data for butyrophenone antipsychotics are often compiled in resources like the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.

| Receptor Subtype | This compound Ki (nM) | Notes |

| Serotonin 5-HT1A | N/A | Data not consistently available in surveyed literature. |

| Serotonin 5-HT2A | 20 | Moderate affinity. This interaction is a key feature differentiating typical and atypical antipsychotics. |

| Serotonin 5-HT2C | N/A | Data not consistently available in surveyed literature. Antagonism at this receptor by some antipsychotics is linked to metabolic side effects. |

| Serotonin 5-HT6 | N/A | Data not consistently available in surveyed literature. Antagonism at 5-HT6 receptors is being explored for potential cognitive enhancement. |

| Serotonin 5-HT7 | N/A | Data not consistently available in surveyed literature. 5-HT7 antagonism is also implicated in the action of some atypical antipsychotics. |

| Dopamine D2 | 0.4 | High affinity; primary therapeutic target. |

N/A: Data not available in the publicly accessible literature and databases surveyed.

Key Serotonin Receptor Signaling Pathways

This compound's effects at serotonin receptors are mediated through the canonical G-protein coupled receptor (GPCR) signaling cascades. The primary pathways for the most relevant 5-HT receptor subtypes are visualized below.

5-HT1A Receptor Signaling

The 5-HT1A receptor couples to inhibitory G-proteins (Gαi/o). Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity. The Gβγ subunits released upon activation can also directly open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory neuronal response.

5-HT2A Receptor Signaling

The 5-HT2A receptor couples to Gαq/11 proteins. Activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to a cascade of downstream phosphorylation events and an excitatory cellular response.

The Pharmacokinetic and Metabolic Profile of Trifluperidol in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluperidol is a typical antipsychotic of the butyrophenone class, historically used in the management of schizophrenia and other psychotic disorders. A thorough understanding of its pharmacokinetic and metabolic profile in preclinical models is fundamental for the interpretation of toxicological and pharmacological data, and for guiding the development of new chemical entities with similar structures. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species. While specific quantitative in vivo data for this compound is limited in publicly available literature, this guide synthesizes the existing information and draws parallels from closely related butyrophenones to provide a robust framework for researchers.

Data Presentation: Pharmacokinetic Parameters

Quantitative in vivo pharmacokinetic data for this compound in preclinical models is not extensively reported in recent literature. The following tables summarize the available information and provide representative data from studies on the closely related butyrophenone, haloperidol, and the structurally similar phenothiazine, trifluoperazine, to offer a comparative perspective on the expected pharmacokinetic behavior of this compound in rats.

Table 1: Oral Pharmacokinetic Parameters in Rats

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) | Preclinical Model | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Rat | |

| Trifluoperazine (related compound) | ~5.8 | - | - | - | Low (pronounced first-pass effect) | Male Rats | [1] |

| Haloperidol (related compound) | 1.4 | ~60 | ~1 | ~250 | - | Male Sprague-Dawley Rats |

Note: Data for related compounds are provided for illustrative purposes due to the lack of specific public data for this compound.

Table 2: Intravenous Pharmacokinetic Parameters in Rats

| Compound | Dose (mg/kg) | Initial Concentration (ng/mL) | Half-life (t½) (hr) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (mL/min/kg) | Preclinical Model | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Rat | |

| Trifluoperazine (related compound) | ~5.8 | High initial levels | - | - | - | Male Rats | [1] |

| Haloperidol (related compound) | 0.5 - 2.5 | - | 1.5 | 9.61 (Vss) | 83 | Male Rats |

Note: Data for related compounds are provided for illustrative purposes due to the lack of specific public data for this compound.

Metabolism of this compound

The biotransformation of this compound is a critical determinant of its therapeutic efficacy and potential for drug-drug interactions. In vitro studies have begun to elucidate its metabolic pathways.

In Vitro Metabolism

Studies utilizing rat and human liver microsomes, as well as hepatocytes from rats and dogs, have provided initial insights into the metabolism of this compound. The primary metabolic routes appear to be oxidation and glucuronidation.

Key Metabolic Pathways:

-

Oxidative Metabolism: Cytochrome P450 (CYP) enzymes are expected to play a significant role in the phase I metabolism of this compound, similar to other butyrophenones.

-

Glucuronidation: Phase II metabolism involving conjugation with glucuronic acid is another potential pathway for the elimination of this compound and its phase I metabolites.

The following diagram illustrates a generalized metabolic pathway for a butyrophenone antipsychotic, which is likely applicable to this compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable pharmacokinetic and metabolism data. The following sections outline methodologies commonly employed in preclinical studies of butyrophenones.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical approach for assessing the pharmacokinetic profile of a compound like this compound following oral and intravenous administration in rats.

Protocol Details:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Housing and Acclimatization: Animals are housed in controlled conditions and allowed to acclimatize before the study.

-

Dosing:

-

Oral (PO): this compound is administered by oral gavage as a solution or suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Intravenous (IV): A sterile solution of this compound is administered via the tail vein.

-

-

Blood Collection: Serial blood samples are collected at predetermined time points from the jugular vein or another appropriate site into tubes containing an anticoagulant.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its potential metabolites are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a common method for investigating the metabolic stability and identifying the metabolic pathways of a compound in vitro.

Protocol Details:

-

Materials: Pooled liver microsomes from the preclinical species of interest (e.g., rat, dog, mouse), this compound, NADPH regenerating system, and appropriate buffers.

-

Incubation: this compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

Time Course: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

Sample Processing: The samples are centrifuged, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The disappearance of the parent drug over time is monitored to determine metabolic stability. The formation of metabolites is also investigated to identify the metabolic pathways.

Conclusion

This technical guide provides a summary of the current understanding of the pharmacokinetics and metabolism of this compound in preclinical models. While there is a notable scarcity of specific in vivo quantitative data for this compound, the information gathered from related compounds and in vitro studies offers a valuable framework for researchers. The provided experimental protocols and pathway diagrams serve as a practical resource for designing and interpreting preclinical studies of this compound and other butyrophenone derivatives. Further research is warranted to generate comprehensive in vivo ADME data for this compound to better correlate its preclinical profile with clinical outcomes.

References

The Discovery and Development of Trifluperidol: A Technical Overview

Beerse, Belgium - In 1959, scientists at Janssen Pharmaceutica synthesized Trifluperidol, a potent antipsychotic medication that would become a significant tool in the management of severe psychotic disorders.[1][2] This technical guide provides an in-depth exploration of the historical development, discovery, and core scientific principles of this compound for researchers, scientists, and drug development professionals.

Historical Context and Discovery

This compound emerged from the butyrophenone class of chemical compounds, a family of molecules that also includes the well-known antipsychotic, haloperidol.[1][3] The discovery of this compound was part of a broader research effort at Janssen Pharmaceutica to develop new therapies for psychiatric conditions.[3] Early clinical studies in the 1960s established its efficacy in treating schizophrenia and mania, though it was also noted for its potential to cause significant side effects.[2]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. While specific reagents and conditions may vary, a general and patented synthetic route is outlined below.[1][4]

Experimental Protocol: Synthesis of this compound

Step 1: Grignard Reaction A Grignard reaction is initiated between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride.[1] This step forms the tertiary alcohol, 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol.[1]

Step 2: Debenzylation The benzyl protecting group is removed from the piperidine nitrogen via catalytic hydrogenation.[1] This yields 4-(3-(trifluoromethyl)phenyl)-4-piperidinol.[1]

Step 3: Alkylation The final step involves the N-alkylation of 4-(3-(trifluoromethyl)phenyl)-4-piperidinol with 4-chloro-4'-fluorobutyrophenone to yield this compound.[1]

A detailed, step-by-step protocol for the synthesis of a key intermediate, m-bromobenzotrifluoride, can be found in patent CN105439811A.[4]

Pharmacological Profile

This compound's primary mechanism of action is the potent antagonism of the dopamine D2 receptor.[5] Its high affinity for this receptor is central to its antipsychotic effects. The binding affinities (Ki) of this compound for various neurotransmitter receptors are crucial for understanding its therapeutic and side-effect profile.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki) in nM |

| Dopamine D2 | Potent Antagonist[5] |

| Serotonin (5-HT2) | Significant Interaction[5] |

| Alpha-Adrenergic | Significant Interaction[5] |

| Sigma | Significant Interaction[5] |

| NMDA | Significant Interaction[5] |

Note: Lower Ki values indicate higher binding affinity. Specific quantitative values from comprehensive profiling studies are essential for a complete understanding and direct comparison.

Experimental Protocol: In Vitro Pharmacological Profiling

Receptor Binding Assays: Standard radioligand binding assays are employed to determine the affinity of this compound for various receptors. This involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects in psychosis are primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[5] This antagonism reduces the excessive dopaminergic neurotransmission believed to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[5]

The binding of this compound to the D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. D2 receptors are typically coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7][8] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways, including the regulation of ion channels and gene expression.[6][8]

Preclinical and Clinical Development

Preclinical Studies

Animal models are instrumental in the early evaluation of antipsychotic drug candidates. These models are designed to assess efficacy in behaviors analogous to psychotic symptoms and to identify potential side effects.

Experimental Protocol: Preclinical Efficacy Models

-

Conditioned Avoidance Response: This model assesses the ability of a drug to suppress a learned avoidance behavior, which is predictive of antipsychotic activity.

-

Amphetamine-Induced Hyperlocomotion/Stereotypy: Antagonism of dopamine-agonist-induced behaviors is a classic screen for D2 receptor blockade.

-

Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients, and the ability of a drug to restore normal PPI is considered a measure of antipsychotic potential.

Clinical Trials

Table 2: Representative PANSS Subscales for Efficacy Assessment

| PANSS Subscale | Symptoms Assessed |

| Positive Scale | Delusions, Hallucinations, Conceptual Disorganization |

| Negative Scale | Blunted Affect, Emotional Withdrawal, Apathy |

| General Psychopathology | Anxiety, Depression, Cognitive Deficits |

Note: A significant reduction in the PANSS total score from baseline is a primary endpoint in most antipsychotic clinical trials.[9][10]

Conclusion

This compound represents a significant milestone in the history of psychopharmacology. Its discovery and development provided valuable insights into the role of dopamine in psychosis and laid the groundwork for future antipsychotic drug research. A thorough understanding of its synthesis, pharmacological profile, and mechanism of action remains critical for scientists and clinicians working in the field of neuropsychiatric drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound – Wikipedia [de.wikipedia.org]

- 3. Forty years of antipsychotic Drug research--from haloperidol to paliperidone--with Dr. Paul Janssen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105439811A - Synthesis method of this compound drug intermediate m-bromobenzotrifluoride - Google Patents [patents.google.com]

- 5. This compound | 749-13-3 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. clinical-trials.otsuka.com [clinical-trials.otsuka.com]

- 10. ScanMedicine (NIHRIO) Searching Global Medical Innovation [scanmedicine.com]

The Butyrophenone Class of Antipsychotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the butyrophenone class of antipsychotic drugs. Butyrophenones have been a cornerstone in the treatment of psychosis for decades, and a thorough understanding of their chemistry, pharmacology, and mechanisms of action remains critical for the development of novel and improved antipsychotic agents. This document details their core pharmacology, structure-activity relationships, key experimental data, and the intricate signaling pathways they modulate.

Core Pharmacology and Mechanism of Action

The primary mechanism of action for butyrophenone antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] This antagonism is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] While their affinity for the D2 receptor is a defining characteristic, many butyrophenones also interact with a range of other neurotransmitter receptors, which contributes to their broader pharmacological profile and side effects.[3]

Dopamine D2 Receptor Signaling Pathway

Butyrophenones act as antagonists at the dopamine D2 receptor, a G protein-coupled receptor (GPCR). In its natural state, the binding of dopamine to the D2 receptor initiates a signaling cascade through the Gαi/o protein subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Butyrophenones, by blocking the D2 receptor, prevent this dopamine-induced signaling.

Beyond the canonical G protein pathway, D2 receptor signaling also involves β-arrestin.[5][6] Upon receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor, which then recruits β-arrestin.[7] This leads to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.[5][8] The interplay between G protein and β-arrestin pathways is a key area of research for developing functionally selective antipsychotics with improved side-effect profiles.[1]

Structure-Activity Relationship (SAR)

The general structure of butyrophenones consists of a fluorinated phenyl ring attached to a four-carbon chain (butyrophenone moiety), which is linked to a piperidine ring. Variations in the substituent on the piperidine nitrogen significantly influence the antipsychotic potency and pharmacological profile.

Key SAR observations include:

-

Fluorophenyl Group: A fluorine atom at the para-position of the phenyl ring is generally optimal for high D2 receptor affinity.[9]

-

Butyrophenone Chain: A three-carbon chain (propyl) between the ketone and the nitrogen atom is crucial for potency. Lengthening or shortening this chain decreases activity.[9]

-

Keto Group: The carbonyl group is essential for activity. Replacing it with other functional groups reduces potency.[9]

-

Piperidine Nitrogen: The tertiary amine of the piperidine ring is a key feature.

-

Substituent on Piperidine (R): This is the most varied part of the structure and significantly impacts the overall pharmacological profile, including affinity for other receptors.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of several prominent butyrophenone antipsychotics for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Drug | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2A | Alpha-1 Adrenergic | Histamine H1 | Muscarinic M1 |

| Haloperidol | 0.5 - 2.5 | 0.7 - 5 | 100 - 1000 | 2.6 - 50 | 0.42 - 10 | 100 - 1000 | >1000 |

| Benperidol | 0.1 - 1 | 0.5 - 3 | >1000 | 5 - 20 | 1 - 10 | 100 - 500 | >1000 |

| Spiperone | 0.02 - 0.2 | 0.1 - 1 | 5 - 20 | 0.5 - 2 | 10 - 50 | 20 - 100 | >1000 |

| Droperidol | 0.5 - 3 | 1 - 10 | >1000 | 1 - 10 | 0.1 - 1 | 1 - 10 | >1000 |

| Trifluperidol | 0.2 - 1.5 | 0.5 - 4 | >1000 | 2 - 15 | 1 - 15 | 50 - 200 | >1000 |

Note: Ki values are compiled from various sources and can vary depending on the experimental conditions.

Experimental Protocols

The characterization of butyrophenone antipsychotics relies on a combination of in vitro and in vivo experimental models.

In Vitro: Radioligand Binding Assay for D2 Receptor Affinity

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

Radioligand (e.g., [3H]-Spiperone)

-

Test compound (butyrophenone derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Non-specific binding control (e.g., 10 µM haloperidol)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

In Vivo: Catalepsy Test in Rodents

This test assesses the potential for a compound to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.

Apparatus:

-

A horizontal bar raised a few centimeters from a flat surface.

Procedure:

-

Acclimation: Acclimate the animals (typically rats or mice) to the testing room.

-

Drug Administration: Administer the test compound (butyrophenone) or vehicle control to the animals.

-

Testing: At various time points after drug administration, gently place the animal's forepaws on the elevated bar.

-

Measurement: Record the latency for the animal to remove its paws from the bar. A longer latency is indicative of catalepsy.

-

Scoring: A scoring system can be used to quantify the degree of catalepsy based on the time the animal remains in the imposed posture.[11][12]

In Vivo: Amphetamine-Induced Stereotypy in Rodents

This model is used to evaluate the antipsychotic potential of a compound by assessing its ability to block the dopamine-agonist effects of amphetamine.

Procedure:

-

Acclimation: Acclimate the animals to the observation cages.

-

Pre-treatment: Administer the test compound (butyrophenone) or vehicle control.

-

Amphetamine Challenge: After a set pre-treatment time, administer a dose of d-amphetamine to induce stereotypic behaviors (e.g., sniffing, licking, gnawing).[13]

-

Observation: Observe and score the intensity of the stereotypic behaviors at regular intervals for a defined period.

-

Analysis: Compare the stereotypy scores of the drug-treated group to the control group. A reduction in stereotypy suggests antipsychotic-like activity.

Synthesis

The synthesis of butyrophenone antipsychotics typically involves a multi-step process. A common route for the synthesis of haloperidol, a prototypical butyrophenone, is the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.[9][14]

General Synthetic Scheme for Haloperidol:

-

Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine: This intermediate can be prepared from 4-chlorostyrene.

-

Synthesis of 4-chloro-4'-fluorobutyrophenone: This can be synthesized via a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.

-

Coupling Reaction: The two intermediates are then coupled, typically in the presence of a base, to yield haloperidol.[9]

The specific synthetic routes and reagents can be modified to produce a wide array of butyrophenone derivatives with varying pharmacological properties.

Conclusion

The butyrophenone class of antipsychotics remains a vital area of study for understanding the treatment of psychosis. Their well-defined mechanism of action, centered on dopamine D2 receptor antagonism, provides a solid foundation for rational drug design. By leveraging a deep understanding of their structure-activity relationships, receptor binding profiles, and the nuances of dopamine receptor signaling, researchers can continue to develop novel antipsychotics with enhanced efficacy and improved safety profiles. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of these next-generation therapeutics.

References

- 1. Making sure you're not a bot! [academiccommons.columbia.edu]

- 2. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Haloperidol - Wikipedia [en.wikipedia.org]

- 4. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Catalepsy test in rats [protocols.io]

- 13. Atypical antipsychotic drugs block selective components of amphetamine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Core Effects of Trifluperidol on the Mesolimbic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluperidol, a potent typical antipsychotic of the butyrophenone class, exerts its primary therapeutic effects through the modulation of the mesolimbic dopamine pathway. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its effects on dopaminergic neurotransmission. This document summarizes available quantitative data on its receptor binding profile, details relevant experimental protocols for its study, and visualizes key signaling pathways and experimental workflows. While specific quantitative in vivo data for this compound's direct impact on mesolimbic dopamine release is limited in the current literature, this guide draws upon data from closely related butyrophenones and foundational principles of antipsychotic pharmacology to provide a robust framework for understanding its neurobiological effects.

Introduction

This compound is a first-generation antipsychotic agent that has been utilized in the management of psychotic disorders, particularly schizophrenia.[1] Its clinical efficacy in alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions, is primarily attributed to its potent antagonism of dopamine D2 receptors within the mesolimbic pathway.[1][2] This pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical hub for reward, motivation, and emotion, and its dysregulation is strongly implicated in the pathophysiology of psychosis.[3] Understanding the precise molecular and cellular effects of this compound on this circuit is paramount for optimizing its therapeutic use and for the development of novel antipsychotic agents with improved side-effect profiles.

Quantitative Data: Receptor Binding Affinity of this compound

The pharmacological profile of this compound is characterized by a high affinity for the dopamine D2 receptor. The following table summarizes the available quantitative data on the binding affinities (Ki values) of this compound for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine Receptors | ||

| D2 | 0.2 | [4] |

| Sigma Receptors | ||

| σ1 | ~1.3 | [4] |

| Adrenergic Receptors | ||

| α1 | Antagonist activity noted, specific Ki not found | [4] |

| Other | ||

| NMDA | Interaction noted, specific Ki not found | [4] |

Effects on Mesolimbic Dopamine Neurotransmission

This compound's antagonism of D2 receptors in the mesolimbic pathway leads to a cascade of neurochemical changes aimed at reducing hyperdopaminergic signaling.

Impact on Dopamine Release and Metabolism

While direct in vivo microdialysis studies quantifying the specific effects of this compound on dopamine release in the nucleus accumbens are scarce, studies on the closely related butyrophenone, haloperidol, provide valuable insights. Acute administration of typical antipsychotics like haloperidol generally leads to an initial increase in the extracellular levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the nucleus accumbens and striatum.[5][6][7] This is thought to be a compensatory response to the blockade of presynaptic D2 autoreceptors, which normally inhibit dopamine synthesis and release.

Chronic administration of haloperidol, however, can lead to a state of dopamine receptor supersensitivity and may result in decreased basal dopamine levels in certain brain regions.[5] It is plausible that this compound, being a potent D2 antagonist, would induce similar changes in dopamine dynamics within the mesolimbic pathway.

Downstream Signaling Pathways

The blockade of D2 receptors by this compound initiates a series of intracellular signaling events. Two key pathways implicated in the action of antipsychotics are the Akt/GSK-3β and the β-arrestin signaling pathways.

Dopamine D2 receptor activation can modulate the Akt/GSK-3β signaling cascade.[8][9] Antipsychotics, by blocking D2 receptors, are expected to influence this pathway. Studies on other antipsychotics have shown that they can increase the phosphorylation of Akt and GSK-3β, thereby regulating downstream cellular processes involved in neuroplasticity and cell survival.[3][10] However, specific quantitative data on the effects of this compound on the phosphorylation state of Akt and GSK-3β in the mesolimbic pathway are currently lacking.

β-arrestins are scaffolding proteins that play a crucial role in G-protein coupled receptor (GPCR) desensitization and signaling.[11] Antipsychotics have been shown to act as antagonists of β-arrestin-2 recruitment to the D2 receptor.[12] This blockade of β-arrestin-mediated signaling is thought to contribute to the therapeutic effects of these drugs.[12] Functional data specifically detailing the impact of this compound on β-arrestin recruitment to the D2 receptor is an area requiring further investigation.

Mandatory Visualizations

Signaling Pathways

Caption: this compound's antagonism of the D2 receptor blocks downstream signaling.

Experimental Workflows

Caption: Key experimental workflows for studying this compound's effects.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Rat brain striatal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [3H]Spiperone

-

Unlabeled this compound

-

Scintillation cocktail and counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in the assay buffer.

-

Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]Spiperone and a range of concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine and its metabolite levels in the nucleus accumbens of a freely moving animal.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED) system

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

Procedure:

-

Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After an equilibration period, collect several baseline dialysate samples.

-

Drug Administration: Administer this compound (e.g., systemically or locally via the probe).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the collected samples for dopamine, DOPAC, and HVA concentrations using HPLC-ED.

-

Data Analysis: Express the post-drug concentrations as a percentage of the baseline levels and analyze the time course of the drug's effect.

Western Blotting for Akt and GSK-3β Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation state of Akt and GSK-3β in mesolimbic brain tissue.

Materials:

-

Mesolimbic tissue (e.g., nucleus accumbens) from control and this compound-treated animals

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies (anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction: Homogenize the tissue in lysis buffer. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and GSK-3β.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometrically quantify the bands and express the levels of phosphorylated proteins relative to the total protein levels.

Conclusion

This compound's antipsychotic efficacy is fundamentally linked to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway. While its high affinity for the D2 receptor is well-established, a comprehensive understanding of its broader receptor binding profile and its specific quantitative effects on in vivo dopamine dynamics and downstream signaling pathways remains an area for further research. The experimental protocols detailed in this guide provide a framework for future investigations that will be critical for a more complete elucidation of this compound's mechanism of action and for the rational design of next-generation antipsychotics. The continued exploration of the intricate interplay between D2 receptor blockade, downstream signaling cascades, and behavioral outcomes will be essential for advancing the treatment of psychotic disorders.

References

- 1. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 749-13-3 | Benchchem [benchchem.com]

- 5. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. Phosphorylation of DARPP-32 and protein phosphatase inhibitor-1 in rat choroid plexus: regulation by factors other than dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AKT/GSK3 signaling pathway and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

Methodological & Application

Application Notes and Protocols: Step-by-Step Trifluperidol Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluperidol is a typical antipsychotic of the butyrophenone class, known for its high affinity for dopamine D2 and sigma-1 receptors.[1][2][3] Understanding the binding characteristics of this compound to its target receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved efficacy and side-effect profiles. Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand, such as this compound, and its receptor.[4] This document provides detailed step-by-step protocols for performing competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor and the sigma-1 receptor.

Data Presentation

The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors, providing a comparative overview of its receptor binding profile.

| Receptor | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |

| Dopamine D2 | 0.2 - 1.5 | [3H]-Spiperone | Rat Striatum / Cloned Human Receptors | [1] |

| Sigma-1 | 10 - 50 | [3H]-(+)-Pentazocine | Guinea Pig Brain / Cloned Human Receptors | [1] |

| Serotonin 5-HT2A | 5 - 20 | [3H]-Ketanserin | Rat Cortex | [1] |

| Alpha-1 Adrenergic | 1 - 10 | [3H]-Prazosin | Rat Brain | [1] |

| NMDA | >1000 | [3H]-MK-801 | Rat Cortex | [5] |

Experimental Protocols

This section provides detailed methodologies for conducting radioligand binding assays for this compound with dopamine D2 and sigma-1 receptors.

Protocol 1: Dopamine D2 Receptor Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor using [3H]-Spiperone as the radioligand.[6][7]

Materials:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Spiperone (Specific Activity: 15-30 Ci/mmol).[8]

-

Unlabeled Competitor (for non-specific binding): (+)-Butaclamol or Haloperidol.[7][8]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

-

96-well microplates.

-